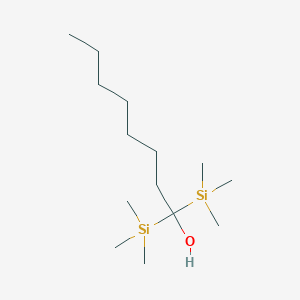
lithium;3,3-dimethylbutyl(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3,3-dimethylbutyl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to a 3,3-dimethylbutyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,3-dimethylbutyl(trimethyl)silane typically involves the reaction of 3,3-dimethylbutyl lithium with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive lithium species. The general reaction scheme is as follows:
3,3-dimethylbutyl lithium+trimethylsilyl chloride→this compound+lithium chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;3,3-dimethylbutyl(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be used in the presence of catalysts such as palladium or nickel.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the lithium atom.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
Lithium;3,3-dimethylbutyl(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which lithium;3,3-dimethylbutyl(trimethyl)silane exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the 3,3-dimethylbutyl group.
Triethylsilane: Another organosilicon compound with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups attached to a central silicon atom.
Uniqueness
Lithium;3,3-dimethylbutyl(trimethyl)silane is unique due to the presence of both a lithium atom and a trimethylsilyl group. This combination provides the compound with unique reactivity and stability, making it useful in a variety of chemical transformations and applications.
Properties
CAS No. |
61540-28-1 |
|---|---|
Molecular Formula |
C9H21LiSi |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
lithium;3,3-dimethylbutyl(trimethyl)silane |
InChI |
InChI=1S/C9H21Si.Li/c1-9(2,3)7-8-10(4,5)6;/h8H,7H2,1-6H3;/q-1;+1 |
InChI Key |
MBTRXIZBSXBSDC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)C[CH-][Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)

![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
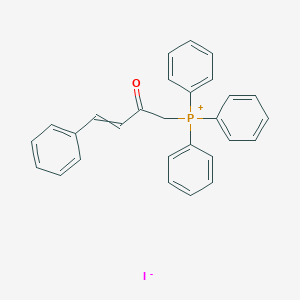
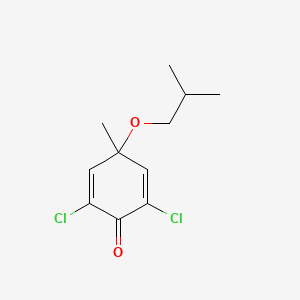
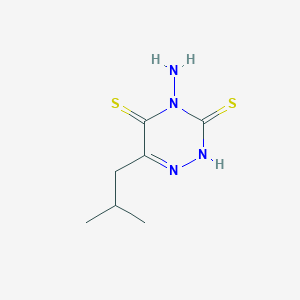
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)
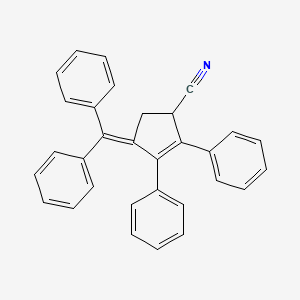
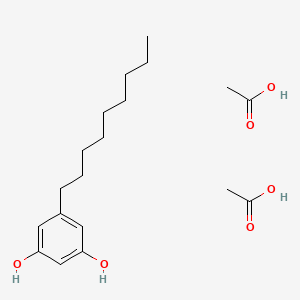
![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)
